

Technical Guide: Physicochemical Properties of 2-(2-Fluoro-6-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Fluoro-6-nitrophenyl)acetic
Acid

Cat. No.: B1342027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluoro-6-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom and a nitro group on the phenyl ring, are known to modulate physicochemical and biological properties. Understanding these properties is critical for predicting the compound's behavior in biological systems and for its rational application in the design of new therapeutic agents. This technical guide provides an overview of the key physicochemical properties of **2-(2-Fluoro-6-nitrophenyl)acetic acid** and details the experimental protocols for their determination.

While specific experimental data for **2-(2-Fluoro-6-nitrophenyl)acetic acid** (CAS Number: 136916-19-3) is not readily available in the public domain, this guide furnishes the foundational information and methodologies required for its characterization.

Core Physicochemical Properties

A summary of the core physicochemical properties for **2-(2-Fluoro-6-nitrophenyl)acetic acid** is presented below. It should be noted that experimental values are yet to be determined and published.

Property	Value
Molecular Formula	C ₈ H ₆ FNO ₄
Molecular Weight	199.14 g/mol
Melting Point	Not Determined
pKa	Not Determined
Aqueous Solubility	Not Determined
LogP (Octanol-Water Partition Coefficient)	Not Determined

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of **2-(2-Fluoro-6-nitrophenyl)acetic acid**.

Melting Point Determination

The melting point of a solid is a measure of its purity and is the temperature at which it changes state from solid to liquid.

Methodology: Capillary Melting Point Method[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Sample Preparation: A small amount of the dry, powdered **2-(2-Fluoro-6-nitrophenyl)acetic acid** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[2\]](#)[\[4\]](#)
- Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.[\[4\]](#)
- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample and the thermometer.[\[3\]](#)
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.[\[1\]](#)[\[2\]](#)

- Purity Check: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[3]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration[5][6]

- Solution Preparation: A precisely weighed sample of **2-(2-Fluoro-6-nitrophenyl)acetic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
- Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, known increments using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the curve.
- pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, $\text{pH} = \text{pKa} + \log(\frac{[\text{base}]}{[\text{acid}]})$.[5]

Alternative Methodology: NMR Spectroscopy[7][8][9]

The pKa can also be determined by monitoring the change in the chemical shift of specific nuclei (e.g., ^1H or ^{13}C) as a function of pH. This method is particularly useful for compounds with low solubility or when only small amounts of the substance are available.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate.

Methodology: Shake-Flask Method

- Equilibrium Establishment: An excess amount of solid **2-(2-Fluoro-6-nitrophenyl)acetic acid** is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
- Agitation: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
- Concentration Measurement: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Solubility Expression: The aqueous solubility is expressed in units of mass per volume (e.g., mg/mL or μ g/mL) or molarity (mol/L).

The solubility of carboxylic acids is generally pH-dependent, with solubility increasing at pH values above the pKa due to the formation of the more soluble carboxylate salt.[10] Carboxylic acids with a small number of carbon atoms are typically more soluble in water due to the ability of the polar carboxyl group to form hydrogen bonds with water molecules.[11][12]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its potential to cross biological membranes.

Methodology: Shake-Flask Method[13][14][15][16][17]

- Solvent System: The method uses a biphasic system of n-octanol and water (or a pH 7.4 buffer to determine LogD for ionizable compounds). The two solvents are pre-saturated with each other.[16]
- Partitioning: A known amount of **2-(2-Fluoro-6-nitrophenyl)acetic acid** is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.[14][15]
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.
- Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
- LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[17]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel compound such as **2-(2-Fluoro-6-nitrophenyl)acetic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. athabascau.ca [athabascau.ca]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. web.williams.edu [web.williams.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased ^1H – ^{13}C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ueaprints.uea.ac.uk [ueaprints.uea.ac.uk]
- 10. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. passmyexams.co.uk [passmyexams.co.uk]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(2-Fluoro-6-nitrophenyl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342027#physicochemical-properties-of-2-2-fluoro-6-nitrophenyl-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com